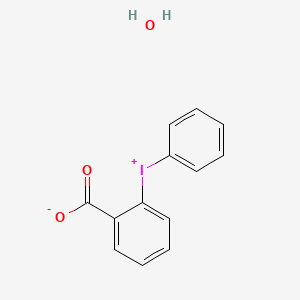

Diphenyliodonium-2-carboxylate Monohydrate

Description

Diphenyliodonium-2-carboxylate Monohydrate (CAS: 96195-89-0) is a hypervalent iodonium salt characterized by a carboxylate counterion and a crystalline monohydrate structure. It is widely utilized as a benzyne precursor in organic synthesis, enabling the generation of reactive aryne intermediates under thermal conditions . This compound is particularly valued in cycloaddition reactions, such as the formation of benzoindolizine derivatives, where it facilitates [8+2] cyclization pathways at elevated temperatures (e.g., 200°C in dimethyl ether or DME) . Its commercial availability in high purity (≥95–98%) underscores its utility in research and industrial applications .

Propriétés

IUPAC Name |

2-phenyliodoniobenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2.H2O/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCFFVMWVHFFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342795 | |

| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96195-89-0 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96195-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyliodonium-2-carboxylate Monohydrate typically involves the reaction of iodobenzene with benzoic acid under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide or peracetic acid, which facilitates the formation of the iodonium ion. The resulting product is then crystallized from an aqueous solution to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenyliodonium-2-carboxylate Monohydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iodosylbenzene derivatives.

Reduction: Reduction reactions can convert the iodonium ion to iodide.

Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include iodosylbenzene derivatives, iodide salts, and substituted benzoate compounds. These products have significant applications in organic synthesis and medicinal chemistry .

Applications De Recherche Scientifique

Photoacid Generation

Diphenyliodonium-2-carboxylate monohydrate acts as a photoacid generator (PAG). When irradiated with UV light, it generates acidic species that can lower the pH by approximately three units. This characteristic is crucial for applications in materials science and organic synthesis, where pH changes can trigger specific reactions or transitions.

Biochemical Interactions

The compound interacts with various enzymes and proteins, influencing oxidative stress responses within cells. It can facilitate the transfer of oxygen atoms to substrates, leading to the generation of reactive oxygen species (ROS), which are vital in cellular signaling and defense mechanisms.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly for forming carbon-iodine bonds. Its ability to act as an oxidizing agent makes it valuable in synthesizing complex organic molecules.

Biochemical Studies

The compound is employed in biochemical investigations to explore the role of iodine in biological systems. Its effects on oxidative stress responses have been studied extensively, demonstrating its potential therapeutic applications in inflammatory conditions.

Material Science

As a photoinitiator, this compound enhances the durability and efficiency of UV-curable coatings and adhesives. Its ability to generate acid upon UV exposure makes it suitable for developing photoresponsive materials that change properties based on light exposure.

Industrial Applications

This compound is also used in producing specialty chemicals and materials due to its unique reactivity profile. Its stability under various conditions allows it to be incorporated into diverse industrial processes.

Antioxidant Properties

Research indicates that Diphenyliodonium-2-carboxylate exhibits antioxidant activity by inhibiting ROS production across various cell types. For instance, studies have shown its capability to reduce oxidative damage in human neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP).

Toxicity Studies

Toxicity assessments reveal that while high doses of Diphenyliodonium-2-carboxylate may pose risks, appropriate concentrations can yield beneficial effects in controlled settings. These findings suggest potential therapeutic applications when used judiciously.

Case Studies

- Photogelling Applications : A study demonstrated that this compound effectively induces sol-to-gel transitions under UV light, making it useful for developing dynamic materials that respond to environmental stimuli.

- Oxidative Stress Research : In another investigation, the compound was shown to modulate oxidative stress responses in cellular models, highlighting its potential as a therapeutic agent for conditions characterized by oxidative damage.

- Synthesis of Complex Molecules : The compound has been employed as an intermediate in synthesizing complex organic molecules such as 1,2,3,4-tetraphenylnaphthalene, showcasing its versatility beyond photogelling applications.

Mécanisme D'action

The mechanism of action of Diphenyliodonium-2-carboxylate Monohydrate involves the formation of reactive iodonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is primarily due to the presence of the positively charged iodine atom, which acts as an electrophile in chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Other Benzyne Precursors

Diphenyliodonium-2-carboxylate Monohydrate is often compared to benzenediazonium-2-carboxylate, another benzyne precursor. Key differences include:

The iodonium derivative offers superior thermal stability, enabling controlled aryne generation, whereas diazonium salts are more reactive but less predictable .

Comparison with Other Diphenyliodonium Salts

Structural analogs with varying counterions exhibit distinct properties:

The carboxylate counterion enhances compatibility with carboxylate-directed reactions, while hexafluorophosphate salts are preferred in photochemical applications due to their inertness .

Comparison with Structurally Related Carboxylic Acid Derivatives

Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid, CAS: 76-93-7) shares a diphenyl backbone but differs functionally:

The iodonium compound’s aryne-generating capability contrasts with benzilic acid’s role in keto-enol tautomerism and esterification .

Key Research Findings

- Synthetic Efficiency: In benzoindolizine synthesis, this compound achieves yields up to 70% at 200°C, outperforming anthranilic acid/isopentyl nitrite systems (Method B) and cyanobenzoindolizine routes (Method C) .

- Mechanistic Role : The compound facilitates Perkin-like reactions and indolizine skeleton formation via stepwise cyclization, as demonstrated in multistep syntheses .

- Commercial Relevance: Despite discontinuation notices from some suppliers (e.g., CymitQuimica ), it remains available from major vendors like Santa Cruz Biotechnology (priced at $540/5 g) .

Activité Biologique

Diphenyliodonium-2-carboxylate monohydrate (CAS Number: 96195-89-0) is a hypervalent iodine compound that has garnered attention in biochemical research due to its unique properties and biological activities. This article delves into its biochemical interactions, cellular effects, molecular mechanisms, and potential applications in scientific research.

The molecular formula of this compound is C₁₃H₉IO₂, with a molecular weight of 324.12 g/mol. The compound is characterized by its iodonium ion, which plays a crucial role in its reactivity and biological activity.

This compound acts primarily as an oxidizing agent . It interacts with various enzymes and proteins, influencing oxidative stress responses within cells. This compound can facilitate the transfer of oxygen atoms to substrates, leading to the generation of reactive oxygen species (ROS), which are pivotal in cellular signaling and defense mechanisms.

Cellular Effects

The compound exhibits significant effects on cellular functions:

- Cell Signaling : It activates pathways associated with oxidative stress, promoting the expression of genes involved in antioxidant defense mechanisms.

- Metabolism : Diphenyliodonium-2-carboxylate can alter the activity of metabolic enzymes, impacting energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism underlying the biological activity of Diphenyliodonium-2-carboxylate involves:

- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites, thereby modifying their catalytic activities.

- Gene Expression Regulation : The compound interacts with transcription factors and regulatory proteins, influencing the transcription of specific genes related to oxidative stress and metabolism .

Transport and Distribution

The transport of Diphenyliodonium-2-carboxylate within cells is facilitated by specific transporters or through passive diffusion. Once inside the cell, it binds to proteins that help localize it to specific organelles, such as mitochondria, where it can modulate mitochondrial functions and oxidative stress responses.

Subcellular Localization

The localization of Diphenyliodonium-2-carboxylate is critical for its biological effects. Its ability to target specific compartments within cells enhances its role in cellular processes related to oxidative stress and metabolism.

Antioxidant Activity

Research has demonstrated that Diphenyliodonium-2-carboxylate exhibits antioxidant properties by inhibiting ROS production in various cell types. In one study, the compound was shown to reduce oxidative damage in human neutrophils stimulated with fMLP (formyl-methionyl-leucyl-phenylalanine), highlighting its potential therapeutic applications in inflammatory conditions .

Toxicity Studies

An acute oral toxicity study conducted by the Environmental Protection Agency (EPA) indicated that while there are risks associated with high doses of Diphenyliodonium-2-carboxylate, its biological activity also suggests potential benefits when used at appropriate concentrations in controlled settings .

Applications in Scientific Research

Diphenyliodonium-2-carboxylate has diverse applications:

- Organic Synthesis : It serves as a reagent for forming carbon-iodine bonds.

- Biochemical Studies : The compound is utilized to explore iodine's role in biological systems and oxidative stress responses.

- Industrial Uses : It is employed in producing specialty chemicals and materials due to its unique reactivity profile .

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Diphenyliodonium Chloride | Iodine salt | Used as a photoinitiator |

| Phenyl(trifluoromethyl)iodonium Triflate | Iodine salt | Enhanced stability under UV light |

| Bis(4-methoxyphenyl)iodonium Hexafluorophosphate | Iodine salt | High reactivity in organic synthesis |

Diphenyliodonium-2-carboxylate stands out due to its stability and unique structure that includes a benzoate group attached to the iodonium ion, making it particularly useful for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diphenyliodonium-2-carboxylate Monohydrate, and how is purity validated?

- Methodology : The compound can be synthesized via cyclization reactions using benzyne precursors, such as reactions with propiolic acid or sterically hindered selones . Purity validation typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can further verify structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying carboxylate and iodonium functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic proton environments and confirms the carboxylate moiety. Thermogravimetric analysis (TGA) distinguishes the monohydrate form by quantifying water loss upon heating .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound?

- Methodology : SHELXL refines small-molecule crystal structures by optimizing atomic coordinates and thermal parameters against diffraction data. For monohydrate forms, SHELXD or SHELXE can resolve hydrogen-bonding networks involving water molecules. Robust handling of twinned or high-resolution data makes SHELX suitable for analyzing polymorphic variations .

Q. What experimental design strategies optimize reactivity studies of this compound as a benzyne precursor?

- Methodology : Response Surface Methodology (RSM) can model the effects of variables like temperature, solvent polarity, and catalyst loading on reaction yields. For example, a central composite design (CCD) quantifies interactions between parameters in aryne generation, enabling predictive optimization .

Q. How does the monohydrate form influence stability and reactivity compared to anhydrous forms?

- Methodology : Comparative studies using dynamic vapor sorption (DVS) assess hygroscopicity, while differential scanning calorimetry (DSC) measures thermal stability. Reactivity differences can be evaluated via kinetic studies under controlled humidity, with computational modeling (e.g., DFT) predicting hydration effects on electronic structure .

Q. Which computational methods are suitable for modeling vibrational spectra of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts IR and Raman spectra. Semiempirical methods (e.g., PM6) offer faster approximations for large systems but may lack precision in hydroxyl stretching regions .

Q. How to resolve contradictions in reaction yield data for this compound under similar conditions?

- Methodology : Systematic error analysis (e.g., Grubbs’ test) identifies outliers. Replicate experiments under inert atmospheres or with degassed solvents can isolate moisture or oxygen sensitivity. Advanced characterization (e.g., in situ XRD) may reveal transient intermediates or phase changes affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.